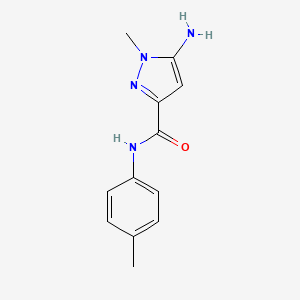

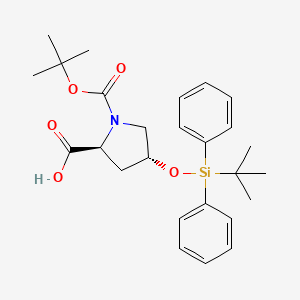

![molecular formula C20H18ClN5O2S2 B2592780 N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-02-9](/img/structure/B2592780.png)

N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties. For instance, a study on the synthesis of pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, found these compounds to exhibit antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (Hassan, 2013).

Anti-HIV and Anticancer Activity

Derivatives of the compound have shown potential in anti-HIV and anticancer applications. A series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides exhibited moderate to fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

Inhibition of Carbonic Anhydrase Isozymes

Research into sulfonamides incorporating various moieties has shown that they can significantly inhibit human carbonic anhydrase isozymes, which are potential targets for the treatment of conditions such as glaucoma, edema, and cancer. Compounds with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties, for example, have displayed low nanomolar activity against isozymes relevant to these diseases (Alafeefy et al., 2015).

Anti-Asthmatic Activities

The synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs has highlighted the potential of these compounds in treating asthma and other respiratory diseases. Specific derivatives have been identified with potent anti-asthmatic activity, marking them as candidates for further development in respiratory disease management (Kuwahara et al., 1997).

Antitumor Activity and Apoptosis Induction

A series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for cytotoxic activity against cancer cell lines, with some compounds displaying potent antitumor activity by inducing apoptosis through G1 cell-cycle arrest. This demonstrates the potential of such derivatives in cancer treatment by targeting cell proliferation and survival pathways (Fares et al., 2014).

Propriétés

IUPAC Name |

N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2S2/c21-17-9-5-4-6-15(17)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)16-7-2-1-3-8-16/h1-11,22H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXLKHZQATQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)

![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)

![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)